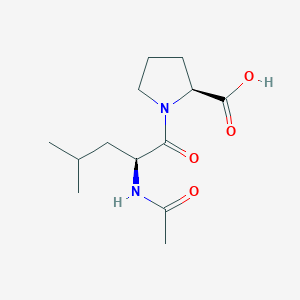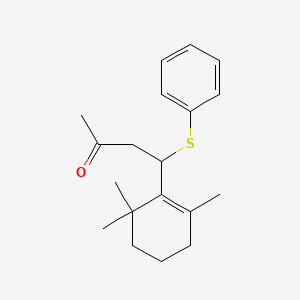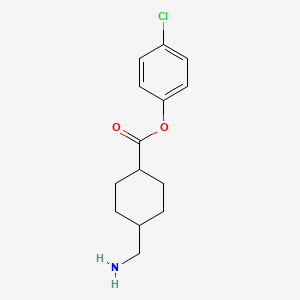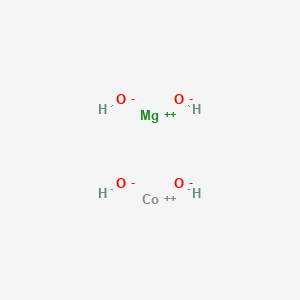
Cobalt(2+) magnesium hydroxide (1/1/4)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobalt(2+) magnesium hydroxide (1/1/4) is a compound that consists of cobalt ions in the +2 oxidation state, magnesium ions, and hydroxide ions. This compound is part of the family of layered double hydroxides, which are known for their unique layered structures and versatile applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cobalt(2+) magnesium hydroxide can be synthesized by co-precipitation methods. This involves mixing aqueous solutions of cobalt(2+) nitrate and magnesium nitrate with a hydroxide source, such as sodium hydroxide, under controlled pH conditions. The reaction typically occurs at room temperature, and the resulting precipitate is filtered, washed, and dried to obtain the desired compound.
Industrial Production Methods
In industrial settings, the production of cobalt(2+) magnesium hydroxide may involve large-scale co-precipitation processes. These processes are optimized for high yield and purity, often using automated systems to control the pH, temperature, and mixing rates. The precipitate is then subjected to filtration, washing, and drying steps to produce the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Cobalt(2+) magnesium hydroxide undergoes various chemical reactions, including:
Oxidation: The cobalt(2+) ions can be oxidized to cobalt(3+) ions in the presence of oxidizing agents.
Reduction: The cobalt(2+) ions can be reduced back to cobalt(0) or cobalt(1+) in the presence of reducing agents.
Substitution: The hydroxide ions can be substituted with other anions, such as chloride or sulfate, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and hydrazine.
Substitution: Substitution reactions can be carried out using solutions of the desired anions, such as sodium chloride or sodium sulfate.
Major Products Formed
Oxidation: Cobalt(3+) hydroxide or cobalt oxide.
Reduction: Metallic cobalt or cobalt(1+) compounds.
Substitution: Cobalt(2+) magnesium chloride or cobalt(2+) magnesium sulfate.
Applications De Recherche Scientifique
Cobalt(2+) magnesium hydroxide has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and layered structure.
Medicine: Studied for its potential use in cancer therapy, particularly in targeted drug delivery and imaging.
Industry: Used in the production of supercapacitors and batteries due to its high electrical conductivity and stability.
Mécanisme D'action
The mechanism of action of cobalt(2+) magnesium hydroxide involves its ability to interact with various molecular targets and pathways. In catalytic applications, the cobalt ions can facilitate electron transfer reactions, while the magnesium ions provide structural stability. In drug delivery systems, the layered structure of the compound allows for the encapsulation and controlled release of therapeutic agents.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cobalt(2+) hydroxide: Similar in composition but lacks the magnesium component.
Magnesium hydroxide: Similar in composition but lacks the cobalt component.
Nickel(2+) magnesium hydroxide: Similar layered structure but contains nickel instead of cobalt.
Uniqueness
Cobalt(2+) magnesium hydroxide is unique due to the synergistic effects of cobalt and magnesium ions, which enhance its catalytic activity, electrical conductivity, and stability. This makes it a versatile compound with applications in various fields, from catalysis to energy storage and medicine.
Propriétés
Numéro CAS |
61179-07-5 |
|---|---|
Formule moléculaire |
CoH4MgO4 |
Poids moléculaire |
151.27 g/mol |
Nom IUPAC |
magnesium;cobalt(2+);tetrahydroxide |
InChI |
InChI=1S/Co.Mg.4H2O/h;;4*1H2/q2*+2;;;;/p-4 |
Clé InChI |
RJASFCFBWYAETR-UHFFFAOYSA-J |
SMILES canonique |
[OH-].[OH-].[OH-].[OH-].[Mg+2].[Co+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(Tridecan-7-yl)selanyl]benzene](/img/structure/B14591632.png)

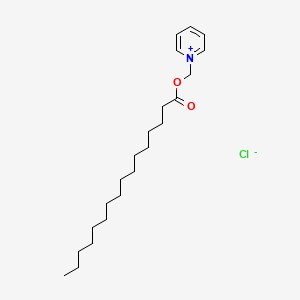
![1,2,5-Trimethyl-4-[2-(phenylsulfanyl)ethenyl]piperidin-4-ol](/img/structure/B14591651.png)
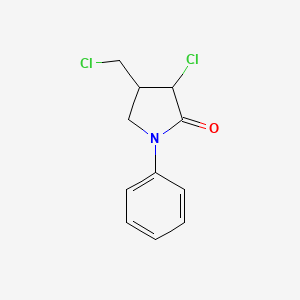
![4-Nitro-2,6-bis[(phenylsulfanyl)methyl]phenol](/img/structure/B14591664.png)
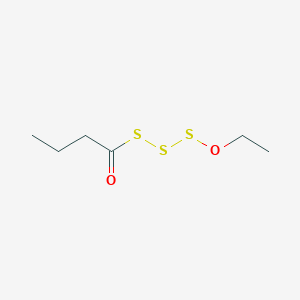
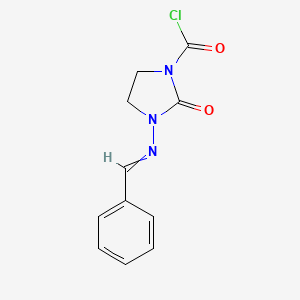
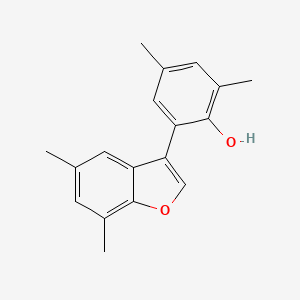
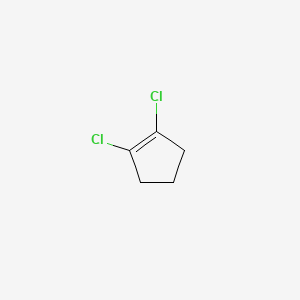
![2,2-Dimethyl-1-[(3-nitrophenyl)sulfanyl]aziridine](/img/structure/B14591689.png)
